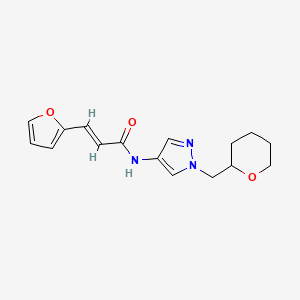
(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide, also known as F6440-3097, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O3 with a molecular weight of 301.34 g/mol . The compound features a furan ring, a tetrahydro-pyran moiety, and a pyrazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar benzofuran-pyrazole compounds. For instance, compounds derived from this scaffold exhibited significant broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . Although specific data on this compound is limited, its structural analogs have demonstrated effective inhibition against various bacterial strains.
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been documented extensively. For example, certain pyrazole derivatives showed substantial anti-inflammatory effects with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that this compound may also exhibit similar anti-inflammatory activity due to the presence of the pyrazole and furan moieties.
Antioxidant Activity
Antioxidant activity is another area where compounds with similar structures have shown promise. Compounds derived from benzofuran and pyrazole frameworks displayed DPPH scavenging percentages between 84.16% and 90.52% . While direct studies on the antioxidant capacity of this compound are sparse, the presence of furan and pyrazole rings suggests potential antioxidant properties.
Case Studies and Research Findings
A study published in "Bioorganic & Medicinal Chemistry Letters" indicated that compounds similar to (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-methyl)-1H-pyrazol) exhibited weak in vitro inhibitory activity against specific enzymes. This aligns with findings from other research indicating that structural modifications can significantly influence biological activity.
Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(7-6-14-5-3-9-21-14)18-13-10-17-19(11-13)12-15-4-1-2-8-22-15/h3,5-7,9-11,15H,1-2,4,8,12H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRFKGFJNPVHSU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














